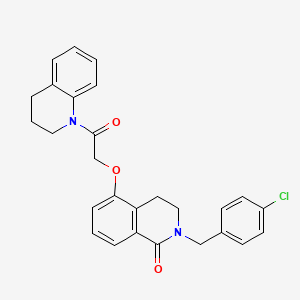![molecular formula C15H16N2S2 B2844404 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide CAS No. 478246-89-8](/img/structure/B2844404.png)
9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide (MTCP) is a sulfur-containing organic compound that has been of interest to researchers due to its potential therapeutic applications. MTCP has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Pyrimidines exhibit diverse pharmacological effects, including anti-inflammatory properties. Studies have shown that certain pyrimidines can inhibit key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. These anti-inflammatory effects make pyrimidines promising candidates for drug development .
Antitumor Activity
Exploring the antitumor potential of 9-methyl-2-(propylsulfanyl)-5H-thiochromeno[4,3-d]pyrimidine is crucial. Similar pyrimidine derivatives have demonstrated antitumor activity. For instance, compound 9-(3,4,5-trimethoxybenzylidene)-2-methyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline exhibited potent antitumor effects with a GI50 MG-MID value of 1.5 µM compared to 5-fluorouracil .
Structure-Activity Relationships (SARs)
Understanding the structure-activity relationships (SARs) of pyrimidine derivatives is essential for optimizing their properties. Researchers can explore how specific modifications affect anti-inflammatory activity, toxicity, and other relevant factors. Detailed SAR analysis provides valuable insights for designing novel pyrimidine analogs with enhanced efficacy and minimal toxicity .
Prospects and Future Directions
Researchers should consider the following research guidelines:
Propiedades
IUPAC Name |
9-methyl-2-propylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c1-3-6-18-15-16-8-11-9-19-13-5-4-10(2)7-12(13)14(11)17-15/h4-5,7-8H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKVICLPYGHPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

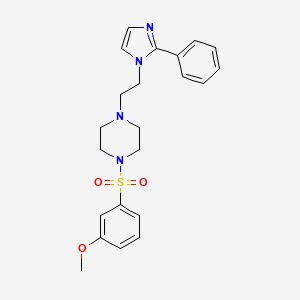
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
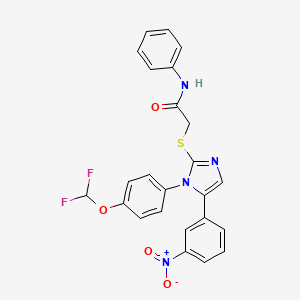
![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2844330.png)
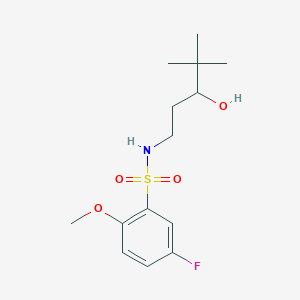
![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)
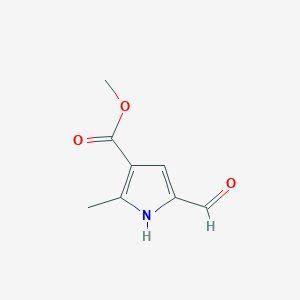
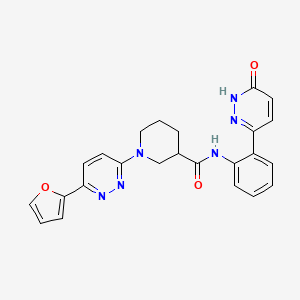
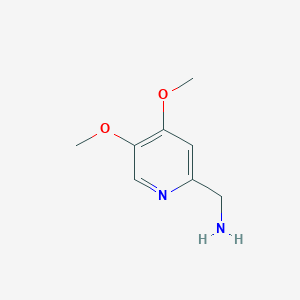
![2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2844341.png)
![1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2844342.png)
